molecular formula C8H8N2 B1291298 3-Amino-5-methylbenzonitrile CAS No. 186551-97-3

3-Amino-5-methylbenzonitrile

Cat. No.: B1291298
CAS No.: 186551-97-3
M. Wt: 132.16 g/mol
InChI Key: UNPIGVYJSNRGBR-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzonitrile (CAS 186551-97-3) is a valuable aromatic nitrile and amine compound serving as a key synthetic intermediate in organic and medicinal chemistry research. With a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol, this compound features a benzene ring substituted with an electron-donating amino group and an electron-withdrawing nitrile group, plus a methyl substituent, creating a multifunctional scaffold for further chemical transformation . This compound is primarily used as a building block for the synthesis of more complex molecules. Its structure is related to benzonitrile-N-oxide derivatives, which are employed in [3+2] cycloaddition reactions to construct spiroisoxazoline and other five-membered heterocyclic systems, which are attractive targets in the search for new pharmaceuticals . Researchers value this compound for its potential in creating novel compounds with biological activity. For safe handling, please refer to the Safety Data Sheet (SDS). This product is classified as hazardous (GHS06), with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPIGVYJSNRGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618739
Record name 3-Amino-5-methylbenzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186551-97-3
Record name 3-Amino-5-methylbenzonitrile
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Record name 3-Amino-5-methylbenzonitrile
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Physicochemical Profile of 3 Amino 5 Methylbenzonitrile

3-Amino-5-methylbenzonitrile is a solid organic compound with the chemical formula C₈H₈N₂. sigmaaldrich.comcymitquimica.com It is characterized by a benzene (B151609) ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and a nitrile group at the 1-position.

General Properties of this compound

Property Value
IUPAC Name This compound sigmaaldrich.com
CAS Number 186551-97-3 sigmaaldrich.com
Molecular Formula C₈H₈N₂ sigmaaldrich.com
Molecular Weight 132.16 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Synthesis and Manufacturing Processes

The synthesis of 3-Amino-5-methylbenzonitrile can be achieved through various laboratory-scale methods. One common strategy involves the reduction of a corresponding nitro-substituted precursor. For instance, 3-methyl-5-nitrobenzonitrile (B169717) can be reduced to this compound using a suitable reducing agent. Another approach could involve the amination of a halogenated precursor.

While specific industrial-scale production details for this compound are not extensively documented in the public domain, general principles for the large-scale synthesis of related aromatic amines can be considered. These often involve catalytic hydrogenation of the nitro-aromatic compound, a process that is efficient and generates water as the primary byproduct. Continuous flow reactors are often employed in industrial settings to manage the exothermic nature of such reactions and to ensure consistent product quality.

Spectroscopic and Crystallographic Analysis

The structural elucidation of 3-Amino-5-methylbenzonitrile relies on a combination of spectroscopic and crystallographic techniques.

¹H NMR and ¹³C NMR Spectroscopy: These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the resonances in the ¹³C NMR spectrum, allow for the unambiguous assignment of the protons and carbons in the aromatic ring and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A sharp, strong band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the primary amino group would appear as one or two bands in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can offer further structural information.

Crystallographic Analysis: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not readily available, analysis of related aminobenzonitrile derivatives reveals that the amino group can exhibit a pyramidal geometry with respect to the aromatic ring. The packing of the molecules in the crystal lattice is influenced by intermolecular interactions, such as hydrogen bonding between the amino groups and nitrile groups of adjacent molecules.

Chemical Reactivity and Derivatization

The chemical reactivity of 3-Amino-5-methylbenzonitrile is dictated by its three functional components: the amino group, the nitrile group, and the aromatic ring.

Reactions involving the amino group: The amino group is nucleophilic and can participate in a variety of reactions. For example, it can be acylated, alkylated, or undergo diazotization followed by substitution to introduce a wide range of other functional groups. smolecule.com

Reactions involving the nitrile group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-5-methylbenzoic acid. It can also be reduced to a primary amine, forming 3-amino-5-(aminomethyl)benzonitrile, using reducing agents like lithium aluminum hydride. smolecule.com

Reactions involving the aromatic ring: The amino and methyl groups are activating, ortho- and para-directing substituents, while the nitrile group is a deactivating, meta-directing substituent. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions.

This compound serves as a valuable starting material for the synthesis of various derivatives. For example, it can be used to synthesize 3-iodo-5-methylbenzonitrile (B1511123). chemicalbook.com

Thermodynamic and Kinetic Data

The thermodynamic properties of a compound, such as its enthalpy of formation and Gibbs free energy, provide insights into its stability and reactivity. While specific experimental thermodynamic data for 3-Amino-5-methylbenzonitrile is limited, theoretical calculations using quantum chemical methods can provide reliable estimates. researchgate.net These calculations have become increasingly accurate in predicting the thermochemical properties of organic molecules. researchgate.net

Kinetic studies of reactions involving this compound would provide information about the rates and mechanisms of its chemical transformations. Such studies are crucial for optimizing reaction conditions and understanding the factors that influence the compound's reactivity.

Applications in Academic and Industrial Research

Established Synthetic Pathways

Halogenation-Amination Sequential Synthesis Approaches

A common route to amino-substituted benzonitriles involves a two-step process of halogenation followed by amination. This method often starts with a substituted toluene (B28343) derivative. For instance, the synthesis of a related compound, 4-amino-3-chloro-5-methylbenzonitrile, begins with 4-amino-3-methylbenzonitrile. Chlorination is achieved using sulfuryl chloride in dichloromethane (B109758) at low temperatures (0–5°C), resulting in the target molecule with yields between 62-68%. The nitrile group typically directs the incoming electrophile to the meta position, influencing the regioselectivity of the halogenation.

Subsequently, the halogenated intermediate can undergo amination. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. This reaction uses a palladium catalyst, such as Pd(OAc)2, with a suitable ligand like Xantphos, to introduce an amino group by reacting the aryl halide with ammonia (B1221849) or an amine. This method is known for its high functional group tolerance but requires strict anhydrous and oxygen-free conditions to prevent catalyst deactivation.

Nitration and Subsequent Reduction Strategies

Another well-established pathway involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. For example, starting with 3-chloro-5-methylbenzonitrile, nitration can be carried out using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the 4-position. The subsequent reduction of the nitro group is a critical step.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a common and efficient method. Other reducing agents like zinc dust in a hydrochloric acid medium have also been reported for the reduction of nitrobenzonitriles to their corresponding aminobenzonitriles, with yields as high as 95% for 2-aminobenzonitrile (B23959). google.com The choice of reducing agent can be crucial for achieving high chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.nettandfonline.comresearchgate.net

Comparison of Reduction Methods for Nitrobenzonitriles
Reducing AgentCatalystSubstrateProductYieldReference
H₂Pd/C4-nitro-3-chloro-5-methylbenzonitrile4-amino-3-chloro-5-methylbenzonitrileNot specified
Zinc Dust/HClNone2-nitrobenzonitrile2-aminobenzonitrile95% google.com
H₂Au/ZrO₂p-nitrobenzonitrilep-aminobenzonitrile100% researchgate.net

Dehydration of Amide Precursors

The conversion of primary amides to nitriles through dehydration is a fundamental transformation in organic synthesis. rsc.org This method can be applied to produce this compound from its corresponding amide precursor, 3-amino-5-methylbenzamide. The reaction involves the removal of a water molecule from the amide functional group. tutorchase.com

A variety of dehydrating agents can facilitate this conversion. Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are commonly used. tutorchase.comchemistrysteps.comlibretexts.org The mechanism generally involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group, which is then eliminated. chemistrysteps.com More recent developments have introduced milder and more efficient reagents and catalytic systems for this transformation, including phosphorus(III) reagents like P(NMe₂)₃ and PCl₃. nih.gov Palladium-catalyzed methods have also been developed, offering good functional group compatibility. nih.gov

Common Dehydrating Agents for Amide to Nitrile Conversion
Dehydrating AgentGeneral Reaction ConditionsReference
Phosphorus pentoxide (P₄O₁₀)Heating in a closed system tutorchase.com
Thionyl chloride (SOCl₂)Often used with a base chemistrysteps.comlibretexts.org
Phosphorus oxychloride (POCl₃)Similar to SOCl₂ chemistrysteps.com
Tris(dimethylamino)phosphine (P(NMe₂)₃)Refluxing in chloroform (B151607) with diethylamine (B46881) nih.gov
Phosphorus trichloride (B1173362) (PCl₃)Refluxing in chloroform with diethylamine nih.gov

Application of Cyanation Reactions in Benzonitrile (B105546) Synthesis

The direct introduction of a cyano group onto an aromatic ring is a powerful strategy for synthesizing benzonitriles. Palladium-catalyzed cyanation of aryl halides has become a popular method due to its efficiency and broad substrate scope. rsc.orgscispace.com This reaction involves the cross-coupling of an aryl halide (e.g., bromo- or chloro-substituted benzene (B151609) derivative) with a cyanide source.

A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). nih.gov The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has also been explored. scispace.comorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, as catalyst deactivation by cyanide ions can be a significant issue. nih.govresearchgate.net One-pot procedures combining C-H borylation with subsequent cyanation have been developed, allowing for the synthesis of compounds like 3-chloro-5-methylbenzonitrile. acs.orgresearchgate.net

Sandmeyer Reaction Derivatives and Analogues

The Sandmeyer reaction is a classic method for the synthesis of aryl halides and nitriles from aryl diazonium salts. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, such as a substituted aniline, followed by treatment with a copper(I) salt. libretexts.orgmasterorganicchemistry.com For the synthesis of benzonitriles, copper(I) cyanide (CuCN) is used. wikipedia.orgwikipedia.org

The process begins with the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.commnstate.edu The subsequent reaction with CuCN results in the replacement of the diazonium group with a cyano group, releasing nitrogen gas. masterorganicchemistry.combyjus.com While effective, the reaction can be sensitive to conditions, and side reactions can occur. mnstate.eduyoutube.com The mechanism is believed to involve a single-electron transfer from the copper(I) salt to the diazonium ion, leading to the formation of an aryl radical. wikipedia.orgbyjus.com

Advanced and Emerging Synthetic Approaches

Research into the synthesis of amino-substituted benzonitriles continues to evolve, with a focus on developing more efficient, sustainable, and versatile methods. Emerging strategies often involve novel catalytic systems and reaction pathways.

One area of advancement is the development of more robust and active catalysts for cyanation reactions. This includes the use of palladium nanoparticles and catalysts supported on materials like zinc oxide, which can operate under ligand-free conditions. scispace.com

Furthermore, transition-metal-free approaches are gaining attention. For example, methods for the synthesis of amides from benzonitriles and benzylic alcohols mediated by potassium tert-butoxide (KOt-Bu) have been reported, which could potentially be adapted or reversed for nitrile synthesis. acs.orgresearchgate.net

The direct C-H cyanation of arenes represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like aryl halides. Rhodium-catalyzed C-H cyanation has been demonstrated for the synthesis of 2-(alkylamino)benzonitriles. semanticscholar.org These advanced methods hold promise for the future synthesis of this compound and its derivatives with improved efficiency and environmental compatibility.

Catalytic Strategies for Targeted Functionalization (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are pivotal in the synthesis of functionalized benzonitriles due to their efficiency and broad functional group tolerance. nih.govrsc.org A prominent method is the palladium-catalyzed cyanation of aryl halides, which serves as a powerful alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govrsc.org These newer methods often proceed under milder conditions and can be applied to a wider range of substrates, including various aryl and heteroaryl chlorides and bromides. nih.govresearchgate.net

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions. nih.govresearchgate.net To overcome this, strategies have been developed that involve the use of specific ligands, such as chelating phosphines like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), and amine co-catalysts. researchgate.net Another approach is the use of less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which can be used in catalytic amounts under microwave irradiation to produce cyanoarenes in excellent yields. scispace.com

Tandem reactions that form multiple bonds in a single operation represent a highly efficient strategy. For instance, a palladium/norbornene-catalyzed process enables the ortho-C–H-amination and ipso-C–I-cyanation of iodoarenes in one step, providing a regiospecific route to 2-aminobenzonitriles. acs.org Similarly, palladium-catalyzed reactions involving the insertion of isocyanides have been developed for the synthesis of related nitrogen-containing compounds like amidines. researchgate.netnih.gov

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods
MethodCatalyst SystemCyanide SourceKey AdvantagesReference
Tandem Amination/CyanationPalladium/NorborneneNot specifiedRegiospecific synthesis of 2-aminobenzonitriles in one step. acs.org
Cyanation of Aryl HalidesPd complex with chelating phosphinesKCNEfficient for nonactivated and deactivated chloroarenes. researchgate.net
Microwave-Assisted CyanationOrthopalladated complexK₄[Fe(CN)₆]Uses a non-toxic cyanide source, rapid reaction times. scispace.com
Isocyanide InsertionPalladium-diphosphinetert-Butyl isocyanideSynthesizes amidines via isocyanide insertion. researchgate.netnih.gov

Regioselective Synthesis of Isomers (e.g., 3-Amino-5-alkyl vs. 5-Amino-3-alkyl Isoxazoles)

The synthesis of specific isomers of substituted heterocycles, such as isoxazoles, from benzonitrile derivatives often relies on controlling the regioselectivity of cycloaddition reactions. The [3+2] cycloaddition of nitrile oxides with alkenes or alkynes is a primary method for forming the isoxazole (B147169) ring. nih.govorganic-chemistry.org The regiochemical outcome—determining which carbon of the alkene/alkyne bonds to the nitrogen and which to the oxygen of the nitrile oxide—is governed by steric and electronic factors of the reactants. nih.gov

For example, in the reaction of nitrile oxides with captodative olefins (alkenes with both an electron-withdrawing and an electron-donating group), the reaction is highly regioselective, leading to 5-substituted amino-isoxazoles. researchgate.net This selectivity can be influenced by the substituents on both the nitrile oxide and the dipolarophile. Computational studies have been used to predict and explain these outcomes, confirming that the formation of one regioisomer can be significantly more energetically favorable than the other. nih.gov

Microwave irradiation has been shown to accelerate these cycloaddition reactions significantly without altering the regioselectivity observed under thermal conditions. researchgate.net This allows for the rapid and efficient synthesis of specific isoxazole isomers. The development of one-pot procedures, where a nitrile oxide is generated in situ from an aldoxime and immediately reacts with an alkyne, further enhances the efficiency and regioselectivity of these transformations. organic-chemistry.org

One-Pot Multicomponent Reactions for Heterocycle Formation

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing waste, time, and resources. researchgate.netrsc.org These reactions are particularly valuable for the synthesis of diverse heterocyclic structures. scispace.comresearchgate.net Benzonitriles and their derivatives are versatile substrates in MCRs for generating heterocycles like quinazolines, pyridines, and pyrimidines. acs.orgnih.gov

For instance, 2-aminobenzonitriles can react with carbon dioxide in the presence of a suitable catalyst to form quinazoline-2,4(1H,3H)-diones in a one-pot process. mdpi.comresearchgate.net Another example is the synthesis of pyridines through a formal [2+2+2] cycloaddition of two nitrile molecules with an alkyne, a reaction often catalyzed by transition metals like iron or ruthenium. nih.gov

The efficiency of MCRs lies in their ability to construct complex molecules with high atom and step economy. rsc.orgbeilstein-journals.org By avoiding the isolation of intermediates, these processes are inherently more sustainable. researchgate.net The development of MCRs for heterocyclic synthesis is a rapidly advancing field, with new catalytic systems and reaction cascades continually being reported. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. This technique is particularly effective for the synthesis of benzonitriles and their derivatives. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate to produce 3-aminobenzo[b]thiophenes can be achieved in high yields (58–96%) at 130 °C under microwave irradiation. rsc.org

Microwave heating has also been successfully applied to palladium-catalyzed cyanation reactions. Using K₄[Fe(CN)₆] as a non-toxic cyanide source, various aryl halides can be converted to the corresponding aryl nitriles in short reaction times with excellent yields when heated by microwaves. scispace.com As noted previously, microwave irradiation can also dramatically speed up the regioselective synthesis of isoxazoles without affecting the reaction's selectivity. researchgate.net The use of microwaves can turn a reaction that takes hours under conventional heating into one that is complete in minutes, demonstrating a significant increase in efficiency.

Table 2: Examples of Microwave-Assisted Synthesis
Reaction TypeReactantsProductConditionsYieldReference
Aminobenzo[b]thiophene Synthesis2-halobenzonitriles, methyl thioglycolate3-aminobenzo[b]thiophenes130 °C, DMSO58–96% rsc.org
Palladium-Catalyzed CyanationAryl halidesAryl nitriles130 °C, DMF, Pd catalystExcellent scispace.com
Isoxazole SynthesisNitrile oxides, captodative olefins5-substituted amino-isoxazolesAccelerated conditionsNot specified researchgate.net

Sustainable and Green Chemistry Principles in Benzonitrile Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical design and manufacturing, are increasingly influencing the synthesis of benzonitriles. imist.makahedu.edu.inencyclopedia.pub

Development of Environmentally Benign Reaction Conditions

A key focus of green chemistry is the use of environmentally friendly reaction media and catalysts. kahedu.edu.in For benzonitrile synthesis, this includes replacing hazardous organic solvents with greener alternatives like water or ionic liquids. rsc.orgmdpi.com For instance, the hydration of benzonitriles to amides has been demonstrated in aqueous solutions derived from waste polyethylene (B3416737) terephthalate (B1205515) (WEPPA), avoiding the need for traditional organic solvents. mdpi.com

The use of ionic liquids as recyclable catalysts and solvents is another green approach. rsc.orgrsc.orgresearchgate.net In one method, an ionic liquid serves as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile from benzaldehyde, eliminating the need for metal salt catalysts and simplifying product separation and catalyst recycling. rsc.orgresearchgate.net Furthermore, using non-toxic cyanide sources like potassium ferrocyanide in palladium-catalyzed reactions enhances the environmental profile of the synthesis. scispace.com The goal is to develop processes that are not only efficient but also mild, safe, and have a reduced environmental impact. google.com

Atom Economy and Step Economy in Synthesis

Atom economy and step economy are fundamental principles of green chemistry that measure the efficiency of a synthetic route. acs.orgnih.govjocpr.com Atom economy, developed by Barry Trost, assesses how many atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. nih.govum-palembang.ac.id

Solvent Minimization and Alternative Media for Synthesis

The principles of green chemistry have spurred significant research into minimizing or replacing conventional organic solvents in chemical syntheses. For the preparation of derivatives from this compound and related amino-substituted benzonitriles, a notable area of investigation has been the synthesis of quinazoline-2,4(1H,3H)-diones. These reactions showcase the viability of solvent-free conditions, water as a green solvent, and the use of ionic liquids as alternative reaction media.

Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Research has demonstrated that the synthesis of quinazoline-2,4(1H,3H)-diones from the corresponding 2-aminobenzonitriles and carbon dioxide can be effectively carried out in water, often without the need for a catalyst. researchgate.netrsc.org In one study, the reaction of various substituted 2-aminobenzonitriles with CO2 in water at 160 °C and 14 MPa yielded excellent results, whereas the same reaction did not proceed in organic solvents like acetonitrile, THF, toluene, or cyclohexane. researchgate.net This highlights the unique role of water in facilitating this transformation. Theoretical studies suggest that water is not merely an inert solvent but actively participates in the reaction by forming carbonic acid (H2CO3) with CO2. rsc.org This in-situ generated carbonic acid is more reactive than CO2 itself and promotes the cyclization reaction. rsc.org

The use of water as a solvent has been explored with various catalysts as well. For instance, the combination of an aliphatic alcohol-water system has been used for the cobalt-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles. acs.org Furthermore, the efficiency of different organic bases as catalysts for the reaction of 2-aminobenzonitrile with CO2 in water has been investigated, with diethylamine (DEA) showing high efficacy. nih.gov

Table 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile in Different Solvents

Solvent Yield (%) Reference
Water 92 researchgate.net
Acetonitrile 0 researchgate.net
THF 0 researchgate.net
Toluene 0 researchgate.net
Cyclohexane 0 researchgate.net
N,N-dimethylformamide 45 nih.gov
Ethanol 10 nih.gov

Reaction Conditions (Ref researchgate.net): 5 mmol substrate, 5 mL solvent, 160 °C, 14 MPa, 21 hours, without any catalyst. Reaction Conditions (Ref nih.gov): 2-aminobenzonitrile 5 mmol, catalyst: DEA 3 mmol, solvent 3 mL, CO2 1 MPa, 12 h, 100 °C.

Ionic Liquids as Alternative Media

Ionic liquids (ILs) have emerged as promising green alternatives to volatile organic compounds due to their low vapor pressure, high thermal stability, and tunable properties. researchgate.net They can function as both the solvent and the catalyst in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) has been shown to be an effective dual solvent-catalyst for this reaction at atmospheric pressure, with the product being easily separated and the IL being reusable for multiple cycles without significant loss of activity. rsc.org

The combination of an organic base with an ionic liquid can further enhance catalytic activity under mild conditions. A system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) coupled with 1-butyl-3-methylimidazole acetate ([Bmim][OAc]) has been reported to catalyze the cyclization of 2-aminobenzonitriles with CO2 at 60 °C and atmospheric pressure, achieving high yields. rsc.org The reusability of such catalytic systems is a key advantage, with some being reusable for at least five times. rsc.orgrsc.org The mechanism of catalysis by ionic liquids has been investigated, revealing that the anion of the IL plays a crucial role in activating the substrates. nih.gov

Table 2: Ionic Liquid-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzonitriles and CO2

Catalyst System Conditions Yield Reusability Reference
[Bmim][OAc] Atmospheric pressure CO2 High At least five times rsc.org
DBU/[Bmim][OAc] 60 °C, 0.1 MPa CO2 High At least five times rsc.org
[Ch][2-OP] Atmospheric pressure CO2 Moderate to excellent - clockss.org
[TBP][Arg] Solvent-free Excellent At least five times rsc.org

Solvent-Free Synthesis

Eliminating the solvent entirely represents an ideal scenario in green chemistry. Solvent-free, or neat, reactions can lead to reduced waste, lower costs, and simplified purification processes. The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 has been successfully achieved under solvent-free conditions using a catalytic amount of an organic base like DBU. thieme-connect.com For instance, the key intermediate for several drugs, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, was synthesized in 97% yield using DBU (0.2 equiv) and CO2 (1 bar) at 120 °C. thieme-connect.com

Amino acid-based ionic liquids have also been employed as efficient and recyclable catalysts for this transformation under solvent-free conditions. Tetrabutylphosphonium arginine ([TBP][Arg]) was found to effectively catalyze the reaction of various 2-aminobenzonitriles with CO2, affording the corresponding quinazoline-2,4(1H,3H)-diones in excellent yields. rsc.org This method benefits from high catalytic activity and the ease of catalyst recovery and reuse. rsc.org Another approach involves the catalyst-free synthesis of racemic α-aminonitriles from aldehydes and ketones with trimethylsilyl (B98337) cyanide (TMSCN) under solvent-free conditions, demonstrating the broad applicability of this green methodology. organic-chemistry.org

Reactions Involving the Amino Group

The amino group in this compound is a key site for reactions, acting as a nucleophile and directing subsequent substitutions on the aromatic ring.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile. This reactivity enables the synthesis of a variety of derivatives through reactions with electrophilic partners. For instance, the amino group can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. evitachem.com These reactions are fundamental in building more complex molecular structures. The amino group can also participate in nucleophilic substitution reactions where it displaces a leaving group on another molecule, a common strategy for introducing the aminomethylbenzonitrile moiety into a larger structure. smolecule.com

A significant reaction involving the amino group is diazotization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures yields a diazonium salt. chemicalbook.com This intermediate is highly versatile and can be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -I, -OH, -CN) onto the aromatic ring, displacing the original amino group. For example, 3-iodo-5-methylbenzonitrile (B1511123) can be synthesized from this compound via a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com

Oxidation Reactions and Derivative Formation

The amino group of this compound can undergo oxidation to yield different nitrogen-containing functional groups. smolecule.com Depending on the oxidizing agent and reaction conditions, the primary amine can be converted into nitroso or nitro derivatives. smolecule.comsmolecule.com Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed for these transformations. smolecule.com The conversion of the amino group to a nitro group is a significant transformation as it alters the electronic properties of the aromatic ring, turning the substituent from an electron-donating group to a strong electron-withdrawing group.

Reaction Type Reagent(s) Product Type Reference(s)
OxidationPotassium Permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂)Nitro or Carbonyl Derivatives smolecule.com
DiazotizationSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Diazonium Salt chemicalbook.com
AcylationAcyl ChloridesAmides evitachem.com
SulfonylationSulfonyl ChloridesSulfonamides evitachem.com

Derivatization for Complex Molecular Scaffolds

This compound serves as a valuable building block for the synthesis of complex molecular scaffolds, particularly in medicinal chemistry. smolecule.com Its bifunctional nature allows it to be incorporated into larger, polycyclic structures. One notable application is in the Friedländer annulation, a condensation reaction used to synthesize quinolines and related heterocyclic systems. In this reaction, an o-aminobenzonitrile derivative condenses with a ketone. For instance, the related isomer 2-amino-5-methylbenzonitrile (B1267719) reacts with cyclic ketones in the presence of a Lewis acid catalyst like aluminum chloride to form tacrine (B349632) analogues, which are complex scaffolds with pharmacological importance. muni.cz This methodology highlights how the amino and adjacent ring positions can be utilized to construct fused ring systems. The derivatization of such scaffolds is crucial in drug discovery for creating libraries of compounds with diverse biological activities. mdpi.combiorxiv.orgub.edu

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other important moieties like amines and aldehydes through reduction, or into carboxylic acids and amides via hydrolysis.

Reduction Reactions to Amine and Aldehyde Analogues

The carbon-nitrogen triple bond of the nitrile group can be fully or partially reduced to afford primary amines or aldehydes, respectively.

Reduction to Amines: Complete reduction of the nitrile group in this compound yields a primary amine, specifically (3-amino-5-methylphenyl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). smolecule.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium (Pd), is another effective method for this reduction. evitachem.com More modern and selective reagents, such as diisopropylaminoborane (B2863991) in the presence of a lithium borohydride (B1222165) catalyst, can also reduce a wide array of nitriles to primary amines under mild conditions. organic-chemistry.orgnih.gov

Reduction to Aldehydes: Partial reduction of the nitrile group can be stopped at the imine stage, which upon hydrolysis yields an aldehyde. This is a crucial transformation for accessing aldehyde derivatives. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H), which, when used at low temperatures, can selectively reduce nitriles to aldehydes. quimicaorganica.orgchemistrysteps.com The mechanism involves the formation of an aluminum-imine intermediate that is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup. quimicaorganica.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid to form an aldiminium salt intermediate that hydrolyzes to the aldehyde. chemistrysteps.com

Reaction Reagent(s) Product Reference(s)
Reduction to AmineLithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (H₂/Pd)(3-amino-5-methylphenyl)methanamine evitachem.comsmolecule.com
Reduction to AldehydeDiisobutylaluminium Hydride (DIBAL-H) followed by hydrolysis3-amino-5-methylbenzaldehyde quimicaorganica.orgchemistrysteps.com

Hydrolysis and Related Transformations

The nitrile group can undergo hydrolysis under either acidic or basic conditions to produce a carboxylic acid or an amide. vulcanchem.comcymitquimica.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then converts to an amide. Under forcing conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the corresponding carboxylic acid, 3-amino-5-methylbenzoic acid. cymitquimica.comlumenlearning.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which rearranges to an amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields the carboxylic acid. The reaction can often be controlled to stop at the amide stage by using milder conditions. lumenlearning.com

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its substituents: the amino (-NH2), methyl (-CH3), and nitrile (-CN) groups.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene ring. The existing substituents on this compound guide the position of incoming electrophiles. The amino group is a strong activating group, while the methyl group is a weak activating group. pressbooks.pub Conversely, the nitrile group is a deactivating group. ulethbridge.ca

Halogenation is a common EAS reaction. For instance, the bromination of analogous 2-aminobenzonitrile derivatives can be achieved using reagents like N-bromosuccinimide. google.com The positions of substitution are dictated by the combined directing effects of the substituents.

Directing Group Effects on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the directing effects of the amino, methyl, and nitrile groups.

Amino Group (-NH2): As a strong activating group, the amino group is an ortho, para-director. pressbooks.publibretexts.org It donates electron density to the ring through resonance, particularly at the positions ortho and para to it.

Methyl Group (-CH3): The methyl group is a weak activating group and also an ortho, para-director, primarily through an inductive effect. libretexts.org

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director. ulethbridge.ca It withdraws electron density from the ring, making the meta position relatively less deactivated for electrophilic attack.

The powerful ortho, para-directing influence of the amino group is the dominant factor in determining the position of substitution. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the amino group. In this compound, the positions ortho to the amino group are C2 and C4, and the para position is C6. The methyl group at C5 further influences the substitution pattern, often sterically hindering the adjacent C4 and C6 positions.

Coupling Reactions and Polymerization

This compound serves as a valuable building block in various coupling reactions to construct more complex molecules, including heterocyclic systems and polymers.

Cross-Coupling Methodologies

The amino and nitrile groups, as well as the aromatic ring itself, can participate in cross-coupling reactions. While direct coupling at the C-H bonds of the aromatic ring is possible, it is more common to first introduce a halogen substituent to facilitate well-established cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. vulcanchem.comnih.gov For example, a bromo-derivative of this compound can be coupled with boronic acids in the presence of a palladium catalyst. google.com

The amino group can also be a site for coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.

Formation of Heterocyclic Systems through Ring Closure

The functional groups of this compound are strategically positioned to enable the synthesis of various fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Quinazolines: 2-Aminobenzonitriles are common precursors for the synthesis of quinazolines. thieme-connect.deorganic-chemistry.org For instance, reaction with an acyl chloride can lead to the formation of a 2-substituted quinazolin-4-amine. thieme-connect.de Another method involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a three-component reaction catalyzed by palladium. organic-chemistry.org

Pyridopyrimidines: Pyrido[2,3-d]pyrimidines can be synthesized from 2-aminopyridine-3-carbonitrile derivatives, which can be conceptually related to aminobenzonitriles. jocpr.comijpsjournal.com The synthesis often involves condensation reactions followed by cyclization.

Thiophenes (Gewald Reaction): While not a direct ring closure of this compound itself, the Gewald reaction provides a route to substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org This highlights the utility of the cyano group in the formation of other heterocyclic rings.

The following table summarizes some of the heterocyclic systems that can be synthesized from aminobenzonitrile precursors:

Heterocyclic SystemGeneral PrecursorKey Reaction Type
Quinazolines2-AminobenzonitrilesCondensation/Cyclization
Pyridopyrimidines2-Aminopyridine-3-carbonitrilesCondensation/Cyclization
Thiophenesα-CyanoestersGewald Reaction

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the prediction of various properties of this compound from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It has been widely used for the geometry optimization of various benzonitrile derivatives. analis.com.mynrel.gov The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. For molecules with multiple possible low-energy conformers, an initial search can be performed at a lower level of theory, followed by more accurate calculations for the most stable conformer. afit.edu

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry, including bond lengths and angles. analis.com.myijrte.orgorientjchem.org The accuracy of these calculations is often validated by comparing the theoretical results with experimental data, where available. researchgate.net For instance, the calculated bond lengths in substituted benzonitriles have shown good agreement with experimental values. The optimized geometry serves as the foundation for further calculations of other molecular properties.

Prediction of Spectroscopic Parameters (IR, Raman, NMR Shifts)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For this compound, DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ijrte.orgresearchgate.net These calculations help in assigning the different vibrational modes of the molecule. researchgate.net The theoretical vibrational wavenumbers are often scaled to achieve better agreement with experimental data. researchgate.net

In substituted benzonitriles, the characteristic nitrile (C≡N) stretching frequency is a key feature in the IR spectrum. Theoretical predictions for this stretching frequency typically show good agreement with experimental values. Similarly, the stretching and bending vibrations of the amino group and the methyl group can be predicted and assigned.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions aid in the interpretation of experimental ¹H and ¹³C NMR spectra, providing detailed information about the electronic environment of the different atoms in the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's kinetic stability and chemical reactivity. bohrium.com

A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. bohrium.com For substituted benzonitriles, the HOMO-LUMO gap can be calculated using DFT and time-dependent DFT (TD-DFT). orientjchem.orgresearchgate.netderpharmachemica.com The analysis of the spatial distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. In this compound, the amino group is expected to contribute significantly to the HOMO, while the nitrile group and the aromatic ring will likely be involved in the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ijrte.orguni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying potential. researchgate.net

Typically, regions of negative electrostatic potential (often colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. uni-muenchen.deresearchgate.net In this compound, the nitrogen atom of the amino group and the nitrile group are expected to be regions of negative potential. Regions of positive electrostatic potential (often colored blue) are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. uni-muenchen.deresearchgate.net The MEP analysis helps in identifying the reactive sites and understanding intermolecular interactions. ijrte.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.netfaccts.de It provides a detailed picture of the charge distribution and delocalization within the molecule. researchgate.net NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, and the energy of these interactions can be quantified. researchgate.net

For this compound, NBO analysis can reveal the extent of charge delocalization from the lone pair of the amino group and the π-electrons of the benzene ring to the antibonding orbitals of the nitrile group. This charge delocalization contributes to the stability of the molecule and influences its electronic properties. The analysis also provides information about the hybridization of the atoms and the nature of the chemical bonds. jchps.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and properties of molecules, especially in the solid state. encyclopedia.pub NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. encyclopedia.pubmdpi.com

The Reduced Density Gradient (RDG) is a commonly used function in NCI analysis. researchgate.net By plotting the RDG against the electron density, different types of non-covalent interactions can be identified and visualized as surfaces in real space. researchgate.netjksus.org For this compound, NCI analysis can help in understanding how molecules interact with each other in a condensed phase, including the formation of hydrogen bonds involving the amino group and the nitrile group. These interactions are crucial for the packing of molecules in a crystal lattice.

Thermodynamic Property Calculations (Enthalpy, Entropy)

The thermodynamic properties of a molecule, such as enthalpy (H) and entropy (S), are fundamental to understanding its stability and behavior under various conditions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. ijrte.orgderpharmachemica.com These calculations provide insights into the molecule's energy content and its degree of molecular disorder.

Theoretical calculations for thermodynamic properties are typically performed using quantum chemical software. For molecules like substituted benzonitriles, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to compute these values. ijrte.orgresearchgate.net The standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) are key parameters derived from these calculations. derpharmachemica.comaip.org Enthalpy calculations help determine if reactions involving the molecule are exothermic or endothermic, while entropy values provide information about the spontaneity of processes.

Table 1: Calculated Thermodynamic Properties for this compound (Note: Specific values for this compound are not available in the searched literature; the table represents the parameters that would be calculated.)

Thermodynamic PropertySymbolCalculated ValueUnits
Standard Enthalpy of FormationΔHf°Data not available in searched literaturekJ/mol
Standard Molar EntropyData not available in searched literatureJ/mol·K
Heat Capacity at constant pressureCpData not available in searched literatureJ/mol·K

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). lupinepublishers.comunpad.ac.id This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov The study of ligand-protein interactions reveals how a molecule like this compound might interact with biological targets, such as enzymes or receptors.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. unpad.ac.idbiorxiv.org For example, studies on related benzonitrile derivatives have explored their binding modes with various enzymes, identifying key amino acid residues involved in the interaction. lupinepublishers.comnih.gov The amino group, nitrile functionality, and the aromatic ring of this compound are all potential sites for forming such crucial interactions.

Specific molecular docking studies for this compound against particular protein targets have not been detailed in the available literature. A typical docking study would identify the binding energy and the specific amino acid residues that interact with the ligand.

Table 2: Illustrative Molecular Docking and Interaction Data for this compound (Note: This table is illustrative, as specific docking studies for this compound were not found. It shows the type of data generated from such an analysis.)

Protein TargetBinding Affinity (Score)Interacting Amino Acid ResiduesType of Interaction
Data not availableData not availableData not availablee.g., Hydrogen Bond, Hydrophobic

Prediction of Reactivity Descriptors

Quantum chemical calculations are employed to determine a molecule's electronic structure and predict its chemical reactivity. nih.gov Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide insight into the sites of a molecule that are most likely to be involved in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netossila.com

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.comntu.edu.iq A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net For substituted benzonitriles, these parameters are influenced by the nature and position of the substituents on the benzene ring. utexas.edu

While the theoretical framework for these calculations is robust, specific values for the reactivity descriptors of this compound have not been reported in the searched literature. The following table outlines the kind of data that would be obtained from such a theoretical study.

Table 3: Predicted Reactivity Descriptors for this compound (Note: Values are not available in the searched literature; the table is for illustrative purposes.)

Reactivity DescriptorPredicted ValueUnits
Energy of HOMOData not available in searched literatureeV
Energy of LUMOData not available in searched literatureeV
HOMO-LUMO Energy Gap (ΔE)Data not available in searched literatureeV

Role as a Key Intermediate in Multi-Step Synthesis

This compound serves as a crucial starting material or intermediate in numerous multi-step synthetic pathways. Its utility spans across various sectors, including the pharmaceutical, agrochemical, and materials science industries. lookchem.com The presence of three distinct functional groups—amino, methyl, and nitrile—on the aromatic ring allows for a wide range of chemical transformations, making it an adaptable building block for constructing more complex molecular architectures.

In the pharmaceutical industry, this compound is employed as a synthetic intermediate for the development of various drug candidates. lookchem.com Similarly, in the agrochemical sector, it acts as a foundational component for synthesizing new pesticides and other products aimed at improving crop yields. lookchem.com The field of material science also utilizes this compound in the synthesis of arenes with high steric regiocontrol, which are integral to creating advanced materials with specific, desirable properties. lookchem.com

The synthesis of this compound itself can be achieved through multi-step processes, often starting from simpler aromatic compounds that undergo a series of functionalization reactions. vulcanchem.com

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. sigmaaldrich.comsrdorganics.com this compound is a valuable precursor for the synthesis of a variety of complex heterocyclic systems due to the reactivity of its amino and nitrile groups.

Pyrimidine (B1678525) Derivatives

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. They are fundamental components of nucleic acids and are found in many biologically active compounds. The synthesis of pyrimidine derivatives can be achieved through various methods, including the condensation of amidines with ketones or the reaction of ketones with nitriles. organic-chemistry.org

While direct synthesis of pyrimidines from this compound is not extensively detailed in the provided results, the synthesis of related pyrimidine derivatives often involves multi-component reactions. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives can be synthesized through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Another approach involves the synthesis of triazolo[4,3-a]pyrimidine derivatives from 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. mdpi.com These examples highlight the general strategies used to construct pyrimidine-based structures, where an amino- and nitrile-containing precursor could potentially be utilized.

A study details the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. nih.gov In this multi-step synthesis, a methylbenzonitrile-containing core is coupled with a pyrimidine moiety, demonstrating the integration of the benzonitrile scaffold into complex heterocyclic systems. nih.gov

Triazole Derivatives

Triazoles are five-membered heterocyclic rings with three nitrogen atoms. They are known for their wide range of applications, including in pharmaceuticals and materials science. This compound can serve as a precursor for triazole-containing molecules.

For example, research has been conducted on triazole-pyrimidine-methylbenzonitrile derivatives. nih.govvulcanchem.com A series of novel dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core were designed and synthesized. nih.gov This work underscores the utility of the methylbenzonitrile structure in creating complex, multi-ring systems with specific biological activities. nih.gov The synthesis involved creating a core structure containing both a triazole and a pyrimidine ring, which was then linked to the methylbenzonitrile moiety. nih.gov

The synthesis of other triazole derivatives often involves the reaction of compounds like 3-amino-5-methylthio-1H-1,2,4-triazole with other reagents to form Schiff base ligands or azo dyes. sigmaaldrich.com

PrecursorReagent(s)Resulting HeterocycleReference
3-bromo-2-methylphenylacetonitrile(BPin)₂, Pd(dppf)Cl₂, 4,6-dichloro-2-pyrimidinamine, TMSA, TBAFTriazole-pyrimidine-methylbenzonitrile core nih.gov
3-amino-5-methylthio-1H-1,2,4-triazole2-hydroxybenzaldehyde derivativesTriazole-derived Schiff base ligands sigmaaldrich.com
3-amino-1,2,4-triazoleMalononitrile, Aryl aldehydes5-amino-7-aryl-7,8-dihydro- vulcanchem.comlew.ro triazolo[4,3-a]-pyrimidine-6-carbonitriles mdpi.com

Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are recognized for their diverse biological activities and applications in medicinal chemistry. lew.ro The synthesis of isoxazoles can be achieved through various routes, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. core.ac.uk

A common method for forming 3-amino-5-substituted isoxazoles involves the reaction of a nitrile compound with hydroxyurea (B1673989) under specific pH conditions. google.com For instance, 3-amino-5-methylisoxazole (B124983) can be synthesized by reacting compounds like 2-bromocrotononitrile with hydroxyurea in an alkaline medium, with the pH maintained between 10.1 and 13 to ensure high yields. google.com This 3-amino-5-methylisoxazole can then be used as an intermediate to produce various sulfa drugs. google.com

Furthermore, 3-amino-5-methylisoxazole can react with enol ethers like ethoxymethylenemalonate to produce isoxazolylenamines and, upon thermal cyclization, isoxazolo[2,3-a]pyrimidinones. lew.ro

Starting MaterialReagentsProductKey ConditionsReference
2-bromocrotononitrileHydroxyurea, NaOH3-amino-5-methylisoxazolepH 11-12 google.com
3-amino-5-methylisoxazoleEthoxymethylenemalonatesIsoxazolylenaminesRefluxing ethanol lew.ro
Isoxazolylenamines-Isoxazolo[2,3-a]pyrimidinonesThermal cyclization in xylene lew.ro

Isothiazole (B42339) Derivatives

Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-arrangement. These compounds are of interest due to their presence in pharmacologically active molecules. researchgate.netmedwinpublishers.com The synthesis of isothiazoles can be accomplished through various methods, including the conversion of isoxazoles using phosphorus pentasulfide or the cycloaddition of nitrile sulfides. medwinpublishers.com

While the direct use of this compound in isothiazole synthesis is not explicitly detailed, the synthesis of 3-amino-5-arylisothiazoles has been achieved from propynenitriles or 3-chloropropenenitriles. researchgate.net This suggests that nitrile-containing precursors are valuable in constructing the isothiazole ring. The synthesis of various thiazole (B1198619) and thiadiazole derivatives often starts from benzonitrile precursors, which are then converted to the desired heterocyclic system through cyclization reactions. nih.gov

Precursor for Advanced Chemical Probes and Tags

Chemical probes and tags are essential tools in chemical biology for studying proteins and other biomolecules. frontiersin.org These molecules typically consist of a ligand for selective binding, a reporter group (like a fluorophore or affinity tag), and a reactive group for covalent attachment. frontiersin.org this compound and its derivatives can serve as precursors for such advanced chemical tools.

The structural features of this compound make it a suitable scaffold for the development of these probes. The amino group can be functionalized to attach linkers or reporter groups, while the benzonitrile moiety can act as part of the ligand that confers selectivity for a particular biological target. For instance, fluorinated benzonitrile derivatives are used in the synthesis of radiopharmaceuticals for applications like PET imaging, where the fluorine atom serves as a radiolabel. researchgate.net

The synthesis of complex molecules for biological investigation often involves the modular assembly of different components. Trifunctional reagents, which can introduce a reactive group and a reporter tag simultaneously, are often used in the synthesis of chemical probes. frontiersin.org The benzonitrile scaffold can be incorporated into these modular approaches to create libraries of probes for screening against various biological targets.

Stereoselective Synthesis Applications

A thorough review of scientific literature and chemical databases did not yield specific examples of this compound being directly utilized as a key reactant or chiral auxiliary in stereoselective synthesis applications. While the broader field of stereoselective synthesis is rich with methodologies for creating chiral molecules, including those containing amino and nitrile functionalities, direct research detailing the enantioselective or diastereoselective transformations involving this compound is not prominently documented in the searched sources.

The principles of stereoselective synthesis often involve the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in a product molecule. For a compound like this compound, potential, though currently undocumented, stereoselective applications could theoretically include:

Asymmetric acylation or alkylation of the amino group to create a chiral center.

Enantioselective reduction of the nitrile group to a primary amine, which, if the molecule were appropriately modified, could be influenced by a resident chiral center.

Its use as a precursor to a more complex molecule which then undergoes a diastereoselective reaction .

However, without specific research findings, any discussion remains speculative. The current body of available literature does not provide the detailed research findings or data necessary to construct a table on the stereoselective synthesis applications of this particular compound. Further research may be required to explore the potential of this compound in this advanced area of organic synthesis.

Precursors for Functional Materials Development

This compound serves as a fundamental precursor or intermediate in the synthesis of more complex functional materials. bldpharm.comtygersci.com Its aromatic structure, combined with the reactive amino group and the electron-withdrawing nitrile group, allows it to be incorporated into larger molecular architectures. This makes it a starting point for creating materials with tailored properties for specific applications in electronics and polymer science. For instance, related benzonitrile derivatives are used to synthesize arenes with high steric regiocontrol, which is crucial for developing advanced materials with specific, predictable properties. lookchem.com The general class of benzonitriles is recognized for its utility as building blocks in materials science. ontosight.ai

Synthesis of High-Performance Polymers

In polymer science, this compound is identified as a material building block. bldpharm.com The amino group provides a reactive site for polymerization reactions, such as polycondensation, to form high-performance polymers like polyimides and polyamides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. issp.ac.ru The incorporation of the benzonitrile moiety into a polymer backbone can enhance properties such as rigidity and thermal degradation resistance. Research on similar structures, like 3-Amino-5-hydroxybenzonitrile, has shown that their integration into polymer matrices can significantly improve tensile strength and resistance to thermal breakdown. The synthesis of high-performance polymers often relies on "click" reactions, such as thiol-ene polymerizations, which efficiently create high-molar-mass polymers from functional monomers under mild conditions. nih.gov The presence of the amino group on this compound makes it a suitable candidate for such modern polymerization techniques. nih.govresearchgate.net

Development of Optoelectronic Materials

The electronic properties of this compound, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, make it a candidate for optoelectronic applications. bldpharm.com

This compound is listed as a material for the development of Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com In OLEDs, materials with specific electron-donor and electron-acceptor characteristics are required to facilitate efficient light emission. The structure of this compound is well-suited for creating donor-acceptor (D-A) type molecules, which are a popular category for thermally activated delayed fluorescence (TADF) emitters. researchgate.net TADF materials allow OLEDs to harvest triplet excitons, significantly enhancing device efficiency. The cyano group (-CN) is a well-established electron-accepting moiety in the design of TADF materials. researchgate.net Furthermore, amino-linked triazine derivatives are actively studied for OLED applications, representing a synthetic pathway where this compound could serve as a key aromatic amine component. nih.gov

The compound is also categorized under "Optical Materials". bldpharm.combldpharm.com Its rigid structure and dipole moment, arising from the substituted benzene ring, are properties often sought in materials for optical applications, such as liquid crystals. vulcanchem.com The ability to modify the core structure allows for the fine-tuning of optical properties, making it a versatile building block for materials that interact with light in specific ways.

Components in Organic Frameworks (e.g., COFs, MOFs)

This compound is designated as an organic monomer for Covalent Organic Frameworks (COFs) and a ligand for Metal-Organic Frameworks (MOFs). bldpharm.combldpharm.com

Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers formed from organic monomers linked by strong covalent bonds. mdpi.com The amino group on this compound is a key functional group for forming these linkages, often through reactions with aldehydes to create stable imine-based COFs. mdpi.comtcichemicals.com The ability to introduce functional groups like amines into the framework is a prevalent strategy for producing COFs with desired properties. rsc.org These amino groups can act as anchoring sites for further modifications. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials where metal ions or clusters are connected by organic linkers. nih.gov The amino group can act as a Lewis base site within the framework, which can enhance properties like selective gas adsorption. rsc.org Amino-functionalized linkers are widely used in the synthesis of MOFs to create specific binding sites and modify the framework's chemical environment. nih.govrsc.orgrsc.org

The defined geometry and functional groups of this compound allow it to be precisely integrated into these highly ordered, porous structures, which have applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Summary of Applications in Materials Science
Application AreaRole of this compoundKey Functional Groups & Properties
Functional Material PrecursorServes as a foundational building block for complex, functional molecules. bldpharm.comtygersci.com-NH₂ (reactive site), -CN (electronic properties), Benzene ring (rigid scaffold).
High-Performance PolymersActs as a monomer for polymerization, enhancing thermal and mechanical properties. bldpharm.com-NH₂ group enables polycondensation reactions to form polymers like polyimides. issp.ac.ru
OLED MaterialsComponent in the synthesis of emitter molecules, particularly for TADF. bldpharm.comresearchgate.netDonor (-NH₂) and Acceptor (-CN) groups create D-A structures for efficient light emission. researchgate.net
Optical MaterialsBuilding block for materials with specific light-interacting properties. bldpharm.combldpharm.comRigid structure and dipole moment are suitable for applications like liquid crystals. vulcanchem.com
Organic Frameworks (COFs/MOFs)Functions as an organic linker or monomer to build porous crystalline structures. bldpharm.combldpharm.com-NH₂ group facilitates covalent linkages (COFs) or coordinates with metal ions (MOFs). rsc.orgrsc.org

Role in Pigment and Dye Chemistry

This compound is also noted for its application in the synthesis of organic pigments. bldpharm.combldpharm.com In the chemistry of colorants, dye and pigment molecules typically consist of a chromophore (the part of the molecule responsible for absorbing light) and an auxochrome. researchgate.net The amino group (-NH2) is a classic auxochrome, a functional group that, when attached to a chromophore, modifies the wavelength and intensity of light absorption, thereby altering or intensifying the color. researchgate.net Azo dyes, a major class of colorants, are synthesized through a coupling reaction, often involving an aromatic amine. google.com The structure of this compound makes it a suitable amine component for creating azo compounds and other classes of dyes and pigments.

Advanced Composite Materials

The compound this compound, while a niche chemical, holds significant theoretical potential for application in the field of advanced composite materials. Its unique molecular structure, featuring a reactive amine group, a polar nitrile functionality, and a methyl-substituted aromatic ring, positions it as a valuable precursor for high-performance polymer matrices. These matrices are critical components that bind reinforcing fibers (such as carbon, glass, or aramid) together, transferring load between them and providing environmental resistance. The primary avenues for its use in advanced composites are in the synthesis of high-performance polyamides and as a modifying agent or curative in epoxy resin systems.

Role in High-Performance Polyamide Matrices

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal for use as the matrix material in advanced composites for demanding applications in aerospace, automotive, and industrial sectors. The synthesis of aromatic polyamides typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride.

This compound can be theoretically utilized as a comonomer in the synthesis of modified aromatic polyamides. The presence of the amine group allows it to be incorporated into the polymer backbone. The key structural features of this compound would be expected to impart specific properties to the resulting polyamide and, consequently, to the composite material:

Aromatic Backbone: Contributes to the inherent thermal and oxidative stability of the polymer, a critical requirement for high-performance composites that operate in extreme environments.

Nitrile Group (-CN): The polar nitrile group can enhance several properties of the polyamide matrix. It can improve the dielectric properties of the composite, which is advantageous for applications in electronic substrates and radomes. researchgate.net Furthermore, the polarity of the nitrile group can promote better adhesion to reinforcing fibers, leading to more efficient stress transfer and improved mechanical performance of the composite. ncsu.edu Research on polyamides containing nitrile groups has shown that they can also lead to polymers with good solubility and film-forming ability. researchgate.net

Methyl Group (-CH3): The methyl substituent on the benzene ring can disrupt the close packing of the polymer chains. This disruption can lead to improved solubility of the polyamide in organic solvents, which is a significant advantage for processing and fabrication of composite parts. ncl.res.in While potentially leading to a slight decrease in the glass transition temperature compared to unsubstituted analogues, it enhances processability.

Function in Epoxy Resin Formulations

Epoxy resins are another cornerstone of advanced composite materials, prized for their excellent adhesion, low shrinkage during cure, and good mechanical properties. The performance of an epoxy composite is heavily influenced by the curing agent used to cross-link the epoxy resin. Aromatic amines are a well-established class of curing agents that yield cured epoxy systems with high glass transition temperatures (Tg), superior chemical resistance, and enhanced thermal stability compared to aliphatic amines. researchgate.netscribd.comthreebond.co.jp

This compound can function as a component in a mixed amine curing agent system for epoxy resins. Its primary amine group can react with the epoxide groups of the resin, becoming part of the cross-linked network. The introduction of this molecule into an epoxy formulation could offer:

High Thermal Stability: The aromatic nature of this compound would contribute to a higher glass transition temperature of the cured epoxy network, enabling the resulting composite to be used at elevated temperatures. Aromatic amines, in general, are known to produce cured epoxy materials with higher heat resistance than their aliphatic counterparts. scribd.com

Modified Reactivity: The methyl group and the electron-withdrawing nitrile group on the aromatic ring can influence the reactivity of the amine group. This can affect the curing kinetics (pot life and cure time) of the epoxy system, a critical parameter in composite manufacturing processes like prepregging, resin transfer molding, and filament winding. researchgate.net

Research Findings and Performance Data

While specific research detailing the performance of advanced composites formulated directly with this compound is not widely available in public literature, data from studies on structurally similar compounds can provide insights into the expected performance enhancements. For instance, research on polyamides derived from other benzonitrile-containing diamines has demonstrated the positive impact of the nitrile group on thermal and dielectric properties. researchgate.net Similarly, studies on epoxy systems cured with various substituted aromatic amines show a clear correlation between the structure of the amine and the thermomechanical properties of the cured resin. researchgate.net

The following table presents representative data from studies on high-performance polyamide and epoxy composites, illustrating the typical properties that could be anticipated if this compound were used as a monomer or curing agent component.

Polymer Matrix SystemReinforcementPropertyValueReference Insight
Nitrile-Containing Aromatic PolyamideCarbon FiberGlass Transition Temperature (Tg)209-274 °CIllustrates the high thermal stability imparted by aromatic backbones with nitrile groups. researchgate.net
Nitrile-Containing Aromatic Polyamide-Dielectric Constant (10 kHz)3.01-3.43Shows the influence of the nitrile functionality on electrical properties. researchgate.net
Epoxy Cured with Aromatic AmineGlass FiberFlexural Strength> 1000 MPaRepresents the high mechanical performance achievable with aromatic amine cured epoxies.
Epoxy Cured with Aromatic Amine-Glass Transition Temperature (Tg)150-220 °CDemonstrates the high-temperature performance capability of such systems. researchgate.net
Polyamide 6/Natural Fiber CompositeBamboo FiberFlexural Modulus~4.5 GPaHighlights how polar groups in polyamides can improve interaction with fibers. ncsu.edu

Potential Applications and Biological Activities of 3 Amino 5 Methylbenzonitrile Derivatives in Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

3-Amino-5-methylbenzonitrile and its related chemical structures are recognized as valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The synthesis of APIs is often a multi-step process that relies on the availability of such foundational molecules. While specific, commercially available APIs directly derived from this compound are not extensively documented in publicly available literature, the broader class of aminobenzonitriles is utilized in the creation of a variety of pharmaceutical compounds. chemicalbook.com For instance, 3-aminobenzonitrile (B145674) has been used in the synthesis of pyrazole (B372694) derivatives, which are a common feature in many biologically active compounds.

The general synthetic utility of aminobenzonitriles suggests that this compound could be a key starting material for creating novel APIs. The presence of three reactive sites on the molecule—the amino group, the nitrile group, and the aromatic ring—provides medicinal chemists with multiple avenues for chemical modification and the introduction of diverse functional groups. This versatility allows for the construction of a wide array of molecular architectures, which is a crucial aspect of drug discovery.

Investigation of Structure-Activity Relationships (SAR) in Drug Design

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug design, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their therapeutic potential. By systematically modifying the core structure and observing the resultant changes in biological effect, researchers can identify the key molecular features responsible for a desired pharmacological outcome. wikigenes.orgnih.gov

A notable example of SAR involving a related aminobenzonitrile scaffold is found in the development of bacterial NorA efflux pump inhibitors. In a study on piperine (B192125) analogs, the piperidine (B6355638) moiety was replaced with 3-aminobenzonitrile, resulting in a compound that significantly reduced the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against Staphylococcus aureus. researchgate.net This demonstrates that the aminobenzonitrile fragment can serve as a crucial pharmacophore, and modifications to its structure can directly impact biological activity.

The general principles of SAR involve analyzing the effects of various substituents on the parent molecule. For this compound derivatives, this could involve:

Transformation of the nitrile group: Hydrolysis to a carboxylic acid or reduction to an amine can dramatically alter the electronic and steric properties of the molecule.

Substitution on the aromatic ring: The introduction of different functional groups at various positions on the benzene (B151609) ring can affect lipophilicity, electronic distribution, and metabolic stability.

Through such systematic modifications, a detailed understanding of the SAR for a given biological target can be established, paving the way for the rational design of more potent and selective drug candidates.

Enzyme Inhibition Studies (e.g., Aromatase, Dipeptidyl Peptidase)

Derivatives of this compound are being investigated for their potential to inhibit the activity of specific enzymes, a common mechanism of action for many therapeutic drugs. Of particular interest is their potential role as inhibitors of dipeptidyl peptidase-4 (DPP-4).

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov Research has shown that quinazolinone derivatives incorporating a methyl-benzonitrile moiety can act as DPP-4 inhibitors. nih.gov In one study, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. nih.gov The results indicated that these compounds exhibited good inhibition against the DPP-4 enzyme, with IC50 values in the micromolar range. nih.gov The most potent compound in this series had a morpholino-methyl substituent at the C-2 position. nih.gov

While these findings are promising, it is important to note that the inhibitory activity of these derivatives was lower than that of the established DPP-4 inhibitor, sitagliptin. nih.gov In silico docking studies suggested that differences in the binding interactions with the enzyme's active site might account for the observed disparity in potency. nih.gov

Although the potential for this compound derivatives as aromatase inhibitors has been considered, there is currently a lack of specific research in this area. Aromatase is a crucial enzyme in the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancer. chemicalbook.comarkat-usa.org The development of novel aromatase inhibitors is an active area of research, and the unique structural features of this compound could make it a candidate for future exploration in this context.

Modulation of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

While specific ADME data for derivatives of this compound are not extensively available, general principles of medicinal chemistry can be applied to predict how the structural features of this scaffold might influence its pharmacokinetic behavior. The lipophilicity, or "greasiness," of a molecule is a key determinant of its absorption and distribution. The this compound core has a moderate degree of lipophilicity, which can be fine-tuned by the addition or modification of substituents. For example, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, would be expected to decrease lipophilicity and increase aqueous solubility, which could impact absorption and excretion pathways. Conversely, the addition of nonpolar moieties, such as alkyl or aryl groups, would likely increase lipophilicity, potentially leading to greater membrane permeability and wider distribution in the body.

Metabolism, primarily carried out by enzymes in the liver, is another critical aspect of a drug's fate in the body. The amino group and the methyl group on the this compound ring are potential sites for metabolic transformation, such as N-dealkylation, N-acetylation, or oxidation. The nitrile group can also be subject to enzymatic hydrolysis. Understanding these potential metabolic pathways is crucial for designing derivatives with improved stability and a more predictable duration of action.

In silico tools and computational models are increasingly being used to predict the ADME properties of novel compounds in the early stages of drug discovery. Such approaches could be valuable in guiding the design and synthesis of this compound derivatives with optimized pharmacokinetic profiles.

Exploration of Biological Activities

The diverse biological activities of this compound derivatives are a testament to their potential in medicinal chemistry. Researchers have synthesized and evaluated a range of these compounds, revealing their promise as both antimicrobial and antioxidant agents.

Antimicrobial Properties

The search for new antimicrobial agents is a global health priority, and derivatives of this compound have shown encouraging results in this area. A study focused on 3-amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile derivatives demonstrated their significant antibacterial and antifungal activities. These compounds were synthesized and screened against a panel of fourteen Gram-positive and sixteen Gram-negative bacterial strains, as well as fourteen fungal strains.

The results of this research indicated that the synthesized derivatives displayed a varying degree of antimicrobial activity. Several compounds were found to be significantly active against various Gram-positive bacteria, while others showed notable activity against Gram-negative bacterial strains. Although the antifungal activity was generally weaker, some compounds did exhibit activity against certain fungal strains.

The following table summarizes the antimicrobial activity of some of the synthesized 3-amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile derivatives:

CompoundGram-Positive BacteriaGram-Negative BacteriaFungal Strains
1 Significantly ActiveSignificantly ActiveWeakly Active
2 Significantly Active-Weakly Active
3 -Significantly ActiveWeakly Active
4 Significantly ActiveSignificantly ActiveWeakly Active
5 Significantly Active-Weakly Active
6 Significantly ActiveSignificantly ActiveWeakly Active
8 Significantly Active-Weakly Active
9 -Significantly ActiveWeakly Active
12 -Significantly ActiveWeakly Active
13 Significantly ActiveSignificantly ActiveWeakly Active
14 Significantly Active-Weakly Active

These findings underscore the potential of the this compound scaffold as a starting point for the development of new antimicrobial drugs.

Antioxidant Potential

While direct studies on the antioxidant properties of this compound derivatives are limited, the broader class of aromatic amines and phenolic compounds are known to possess antioxidant activity. researchgate.net Antioxidants are molecules that can neutralize harmful free radicals in the body, which are implicated in a variety of diseases, including cancer and cardiovascular disease. nih.gov

The antioxidant potential of a molecule is often related to its ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The amino group on the this compound ring could potentially participate in such reactions. Furthermore, derivatives of this compound could be designed to incorporate other functional groups known to enhance antioxidant activity, such as hydroxyl groups.

The evaluation of the antioxidant potential of novel this compound derivatives could be a promising avenue for future research. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to assess the antioxidant capacity of chemical compounds. nih.gov Theoretical studies using computational methods could also be employed to predict the antioxidant potential of these derivatives and guide the synthesis of the most promising candidates. mdpi.com

Neuropharmacological Research

A comprehensive review of current scientific literature indicates a notable lack of specific studies focused on the neuropharmacological activities of derivatives of this compound. The exploration of nitrile-containing compounds in the context of central nervous system (CNS) disorders is an ongoing area of drug discovery. nih.gov However, research directly linking the this compound scaffold to specific neuropharmacological targets or therapeutic outcomes in conditions such as neurodegenerative diseases, psychiatric disorders, or epilepsy has not been prominently reported. The development of therapeutics for CNS disorders faces significant challenges, including the need to cross the blood-brain barrier, and while various molecular scaffolds are under investigation, specific data on this compound derivatives in this context remains elusive. nih.gov

Other Investigational Therapeutic Areas

In contrast to the limited data in neuropharmacology, derivatives incorporating the methylbenzonitrile moiety have been the subject of significant investigation in other therapeutic fields, most notably as kinase inhibitors for the treatment of cancer and autoimmune diseases.

Kinase Inhibition in Oncology and Autoimmune Diseases

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzonitrile (B105546) group is a feature in several approved kinase inhibitors.

Research into triazole-pyrimidine-methylbenzonitrile derivatives has identified them as potent dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov These receptors are implicated in immune evasion within the tumor microenvironment. By blocking these receptors, certain derivatives can enhance T cell activation and anti-tumor immunity. One notable compound from a study demonstrated significant inhibitory activity on both A2A and A2B receptors, suggesting its potential in cancer immunotherapy. nih.gov

Furthermore, derivatives of a structurally similar compound, 3-ethyl-4-hydroxy-5-methyl-benzonitrile, have been explored in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. newdrugapprovals.org TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines implicated in autoimmune and autoinflammatory diseases. Deucravacitinib, a selective allosteric TYK2 inhibitor, has shown clinical efficacy in treating conditions like psoriasis and systemic lupus erythematosus by inhibiting pathways involving IL-12, IL-23, and type I interferons. newdrugapprovals.org

Anticancer Activity

Beyond kinase inhibition, various other derivatives containing an aminobenzonitrile or related scaffolds have been evaluated for their anti-proliferative effects against cancer cell lines. For instance, novel quinazoline (B50416) derivatives synthesized from a 2-amino-benzonitrile intermediate have shown potent activity against several human tumor cell lines, including A431 (skin carcinoma), A549 (lung carcinoma), and BGC-823 (gastric carcinoma), with activities often exceeding that of the reference drug gefitinib. mdpi.com Similarly, 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated anticancer activity against a wide range of human cancer cell lines, with particular efficacy noted against glioblastoma and colorectal cancer cells. univ.kiev.ua

The table below summarizes the investigational activities of various derivatives related to the this compound scaffold.

Compound Class Therapeutic Area Target/Mechanism of Action Key Findings
Triazole-pyrimidine-methylbenzonitrile derivativesCancer ImmunotherapyDual A2A/A2B Adenosine Receptor AntagonistsEnhanced T cell activation and IL-2 production. nih.gov
Derivatives of 3-ethyl-4-hydroxy-5-methyl-benzonitrileAutoimmune DiseasesSelective TYK2 Kinase InhibitionPotential treatment for psoriasis and systemic lupus erythematosus. newdrugapprovals.org
Quinazoline derivatives (from 2-amino-benzonitrile)OncologyEGFR Kinase Inhibition (presumed)Potent in vitro activity against A431, A549, and BGC-823 cell lines. mdpi.com
3-Aminoisoquinolin-1(2H)-one derivativesOncologyAnticancer / Anti-proliferativeActivity against glioblastoma and colorectal cancer cell lines. univ.kiev.ua

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 3-Amino-5-methylbenzonitrile should prioritize the exploration of green and sustainable synthesis methodologies to minimize environmental impact and enhance economic viability.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Innovations in this area could focus on several key strategies:

Catalytic Systems: Investigating novel catalytic systems, including those based on earth-abundant metals or metal-free catalysts, could lead to more efficient and selective syntheses. The development of heterogeneous catalysts would also simplify product purification and catalyst recycling.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising avenue for the enantioselective synthesis of chiral derivatives of this compound under mild, aqueous conditions. mdpi.com This approach is particularly relevant for the development of pharmaceutical intermediates. mdpi.com

Alternative Energy Sources: Exploring the use of microwave irradiation or flow chemistry could significantly reduce reaction times, improve yields, and allow for better process control and scalability. nih.govnih.gov Microwave-assisted synthesis, for instance, has been shown to accelerate a variety of organic transformations. nih.gov

Renewable Feedstocks: Research into synthetic pathways that utilize renewable starting materials would further enhance the sustainability profile of this compound production.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Synthesis Strategies for this compound

Methodology Potential Advantages Research Focus
Catalysis High selectivity, reduced waste, catalyst recyclability. Development of earth-abundant metal catalysts, metal-free catalysts, and heterogeneous systems.
Biocatalysis High enantioselectivity, mild reaction conditions, aqueous media. Screening for suitable enzymes, enzyme engineering for improved activity and stability. mdpi.com
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced process control. Optimization of reaction parameters and scale-up studies. nih.gov

| Flow Chemistry | Improved safety, scalability, and process automation. | Development of continuous flow processes for multi-step syntheses. nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The unique arrangement of the amino, methyl, and nitrile functional groups on the benzene (B151609) ring of this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformation pathways that leverage the interplay of these functionalities.

Key areas for investigation include:

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions to construct heterocyclic rings, which are prevalent in pharmaceuticals and functional materials.

C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to introduce new substituents and build molecular complexity.

Photoredox Catalysis: The use of visible light to initiate single-electron transfer processes could unlock novel reaction pathways that are not accessible through traditional thermal methods. nih.gov This could enable, for example, novel arylation or alkylation reactions.

Derivatization of Functional Groups: Systematic exploration of the reactivity of the amino and nitrile groups can lead to a diverse library of derivatives with tailored properties. For instance, the amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of functionalities.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides a powerful toolkit for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. The application of advanced computational modeling to this compound can accelerate research and development efforts.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict spectroscopic properties, investigate electronic structure, and model reaction energetics and transition states. researchgate.netnih.govdergipark.org.tr This can provide valuable insights into the compound's reactivity and guide the design of new reactions. researchgate.netnih.govdergipark.org.tr

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its derivatives, as well as their interactions with other molecules, such as in a solvent or at the active site of a protein. researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in drug discovery or materials science, QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity or physical properties. researchgate.net This can aid in the rational design of new compounds with enhanced performance.

Design and Synthesis of New Functional Materials

The structural rigidity and potential for functionalization make this compound an attractive building block for the design and synthesis of novel functional materials.

Promising areas for future research include:

Polymers: The amino group can be utilized for the synthesis of polyamides, polyimides, or other polymers with potentially interesting thermal, mechanical, or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrile and amino groups can act as coordinating ligands for metal ions, enabling the construction of porous MOFs with applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Aminobenzonitrile derivatives have been explored as components in OLEDs. researchgate.netu-tokyo.ac.jp The specific substitution pattern of this compound could lead to materials with unique photophysical properties suitable for next-generation displays and lighting.

Liquid Crystals: The rod-like shape of the benzonitrile (B105546) core is a common feature in liquid crystalline materials. Modification of this compound could lead to the development of new liquid crystals with tailored properties.

Discovery and Development of Novel Bioactive Analogues

The aminobenzonitrile scaffold is present in a number of biologically active compounds. Therefore, this compound serves as a valuable starting point for the discovery and development of novel bioactive analogues with potential applications in medicine and agriculture.

Future research in this domain should focus on:

Synthesis of Analogue Libraries: The creation of diverse libraries of this compound derivatives through combinatorial chemistry and parallel synthesis will be crucial for systematic biological screening.

Pharmacophore Modeling and Virtual Screening: Computational techniques such as pharmacophore modeling can be used to identify the key structural features required for biological activity and to virtually screen for promising candidates. researchgate.netresearchgate.netcambridgemedchemconsulting.comdrughunter.com

Bioisosteric Replacement: The strategic replacement of functional groups with bioisosteres can be employed to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govdovepress.comunic.ac.cy For example, the nitrile group could be replaced with other hydrogen bond acceptors or polar groups.

Target Identification and Mechanism of Action Studies: For any identified bioactive analogues, it will be essential to determine their molecular targets and elucidate their mechanism of action to guide further development. Potential areas of interest include kinase inhibitors and compounds with antimicrobial or herbicidal properties. dergipark.org.tr

A summary of potential bioactive applications and the corresponding research approaches is provided in Table 2.

Table 2: Potential Bioactive Applications and Research Approaches for this compound Analogues

Potential Application Research Approach Key Compound Features to Explore
Kinase Inhibitors Pharmacophore modeling, synthesis of focused libraries, in vitro kinase assays. Interactions with the ATP-binding site, selectivity profiling.
Antimicrobial Agents Synthesis of diverse analogues, antimicrobial screening against a panel of pathogens. Membrane disruption, enzyme inhibition.

| Herbicides | Design of analogues based on known herbicidal scaffolds, whole-plant screening. | Inhibition of essential plant enzymes. dergipark.org.tr |

Q & A

Q. What personal protective equipment (PPE) is essential when handling this compound in the lab?

  • Methodological Answer :
  • Eye/Face Protection : EN 166-certified goggles and face shields to prevent splashes.
  • Skin Protection : Nitrile gloves and lab coats with full-arm coverage, as recommended for nitriles due to potential dermal toxicity .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation risks.

Notes

  • Safety Emphasis : Protocols align with OSHA and EU guidelines referenced in safety datasheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.